![molecular formula C17H27NO2 B1419977 N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine CAS No. 1152712-15-6](/img/structure/B1419977.png)
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine
Übersicht
Beschreibung
“N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.41 . It’s also known by its CAS Number: 1152712-15-6 .
Molecular Structure Analysis
The molecular structure of “N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” can be represented by the InChI code: 1S/C17H27NO2/c1-12-5-7-14 (8-6-12)18-13 (2)16-10-9-15 (19-3)11-17 (16)20-4/h9-14,18H,5-8H2,1-4H3 . This indicates the presence of various functional groups such as amines and ethers in the molecule .
Physical And Chemical Properties Analysis
“N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine” has a molecular weight of 277.40178 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Organic Synthesis
N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine and its derivatives have been explored in the field of organic synthesis. For instance, a related compound, 1-(2,5-dimethoxyphenyl)ethylamine, has been effectively used as a chiral auxiliary. This chiral auxiliary aids in the diastereoselective alkylation of aldimines, a key process in the synthesis of various organic compounds. The removal of the chiral auxiliary group is achievable through acetylation and subsequent oxidation, enabling the transfer of chirality to the final product (Kohara, Hashimoto, & Saigo, 1999).
Synthesis of Silacyclohexanones
Research into the synthesis of 4-silacyclohexanones, starting from related compounds, has demonstrated the versatility of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine derivatives in forming building blocks for further chemical syntheses. These compounds, with their Si- and C-functional groups, present a wide range of applications in synthesis (Fischer, Burschka, & Tacke, 2014).
Solid-Phase Synthesis of Oligosaccharides
In the area of oligosaccharide synthesis, derivatives of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine have been used. For example, the N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl linker, a derivative, has proven effective for solid-phase synthesis of oligosaccharides. This method is notable for its stability during the synthesis process and the ease of cleaving the oligosaccharide products from the resin (Drinnan, West, Broadhurst, Kellam, & Toth, 2001).
Synthesis of Bridged-Ring Nitrogen Compounds
The compound has also been explored in the synthesis of bridged-ring nitrogen compounds, particularly in the creation of conformationally restricted dopamine analogues. This research provides insights into the development of novel compounds with potential applications in neuroscience and pharmacology (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Synthesis of Novel Amines
Moreover, the compound and its derivatives have been central in the synthesis of novel (phenylalkyl)amines. These amines, known to act as potent ligands, demonstrate the broad scope of the compound in facilitating the creation of new molecules with potential applications in chemistry and pharmacology (Trachsel, 2003).
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-12-5-7-14(8-6-12)18-13(2)16-10-9-15(19-3)11-17(16)20-4/h9-14,18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDUCLLIVORHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
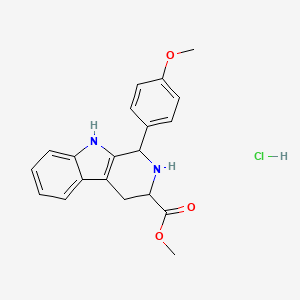
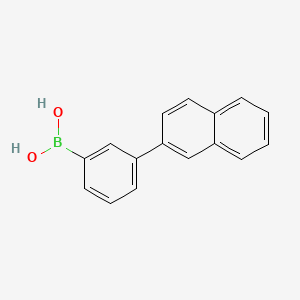
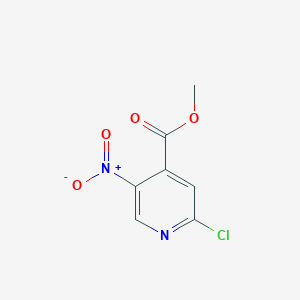
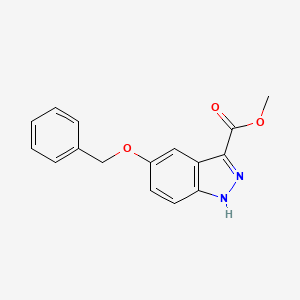
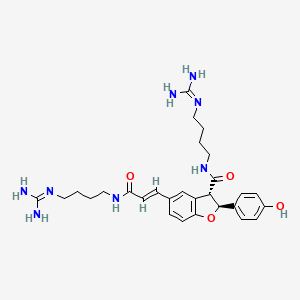
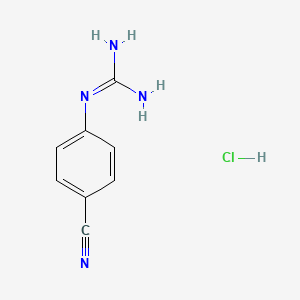
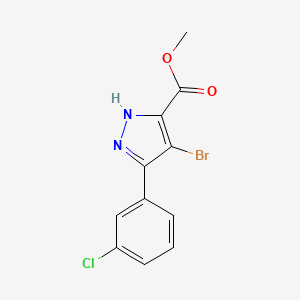
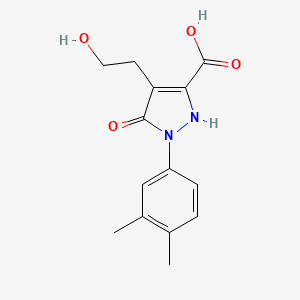
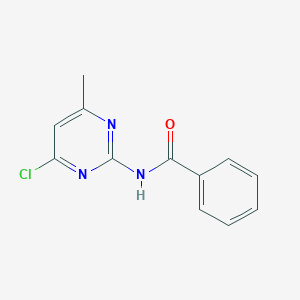
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
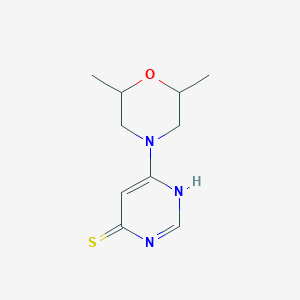
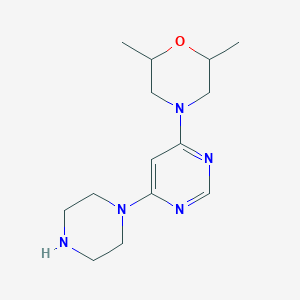
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)